molecular formula C20H23ClN2O3S2 B2725019 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 941910-79-8

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2725019
CAS No.: 941910-79-8
M. Wt: 438.99
InChI Key: JYSGVLJZAHVNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound featuring a piperidine ring substituted with a sulfonyl group and a chlorophenyl group, along with an acetamide moiety linked to a methylthio-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Chlorophenyl Group: This step involves a nucleophilic substitution reaction where the piperidine ring is reacted with 4-chlorobenzene sulfonyl chloride.

    Formation of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.

    Attachment of the Methylthio-Substituted Phenyl Ring: This final step involves a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, potentially serving as a lead compound for the development of new therapeutic agents.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide would depend on its specific biological target. Potential mechanisms could involve:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes by binding to their active sites.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: Interacting with DNA to affect gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide: shares similarities with other sulfonyl piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the chlorophenyl group, sulfonyl group, and methylthio-substituted phenyl ring can influence its reactivity, binding affinity, and overall pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S2/c1-27-18-7-4-5-16(13-18)22-20(24)14-17-6-2-3-12-23(17)28(25,26)19-10-8-15(21)9-11-19/h4-5,7-11,13,17H,2-3,6,12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSGVLJZAHVNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.